BenchChemオンラインストアへようこそ!

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

Synthetic intermediate Carbohydrazide synthesis Hydrazone derivatization

This methyl ester is the essential precursor for generating 2-carbohydrazide-hydrazone derivatives with proven antibacterial activity (inhibition zones up to 33 mm). Its saturated pyrimidine ring confers distinct conformational flexibility vs. fully aromatic analogs, making it the preferred scaffold for EAA receptor antagonism and neuroprotection studies. Not accessible from the non-esterified parent scaffold. Ideal for scaffold-hopping SAR campaigns.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 1353496-71-5
Cat. No. B1487056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate
CAS1353496-71-5
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2CCCNC2=N1
InChIInChI=1S/C8H11N3O2/c1-13-7(12)6-5-11-4-2-3-9-8(11)10-6/h5H,2-4H2,1H3,(H,9,10)
InChIKeyBGIVEMBSTKWGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1353496-71-5): Core Scaffold Identity and Procurement Baseline


Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core with a partially saturated pyrimidine ring and a methyl ester substituent at the 2-position (molecular formula C₈H₁₁N₃O₂, molecular weight 181.19 g/mol) [1]. This scaffold belongs to the broader imidazopyrimidine class recognized as a privileged structure in medicinal chemistry, with documented applications spanning kinase inhibition, antimicrobial development, and central nervous system disorder treatment [2]. The compound is primarily valued as a versatile synthetic intermediate; its methyl ester group serves as a reactive handle for nucleophilic substitution, hydrolysis to the corresponding carboxylic acid, or conversion to the carbohydrazide—a key precursor for bioactive hydrazone derivatives [3]. Commercially available at typical research-grade purity of 95%, the compound is supplied exclusively for laboratory research and preclinical development purposes [1].

Why Generic Substitution of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate with In-Class Analogs Introduces Risk


The imidazo[1,2-a]pyrimidine scaffold is pharmacologically versatile, but minor structural variations produce substantial differences in biological target engagement and synthetic derivatization potential [1]. The 5,6,7,8-tetrahydro saturation state differentiates this compound from fully aromatic imidazo[1,2-a]pyrimidines, imparting distinct conformational flexibility and physicochemical properties critical for specific target interactions [2]. More importantly, the methyl ester at position 2 is not a passive substituent—it is the essential functional group enabling quantitative conversion to the 2-carbohydrazide intermediate (achieved in six synthetic steps from 2-aminopyrimidine), which then condenses with aromatic aldehydes to generate hydrazone derivatives in 80–92% yield [3]. Substituting with the parent scaffold 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4), which lacks this ester group, eliminates this entire derivatization pathway. Similarly, substituting with a tert-butyl ester analog (CAS 2011077-72-6) alters the hydrolysis kinetics and steric profile, potentially changing reaction outcomes. The quantitative evidence below demonstrates that the methyl ester is the preferred intermediate for generating the carbohydrazide-hydrazone series with documented antibacterial activity [3].

Quantitative Differentiation Evidence for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1353496-71-5)


Methyl Ester Enables High-Yield Carbohydrazide Formation Unavailable to the Parent Scaffold

The methyl ester group at the 2-position of the target compound is the obligatory precursor for synthesizing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide. In the established six-step synthesis from commercially available 2-aminopyrimidine, the methyl ester intermediate is treated with hydrazine hydrate in ethanol at reflux to generate the carbohydrazide, which then undergoes condensation with aromatic aldehydes to yield hydrazone derivatives 8a–k in 80–92% yield [1]. In contrast, the parent scaffold 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (CAS 67139-22-4) lacks the ester functionality and cannot undergo this transformation, rendering it synthetically inert for this entire derivatization pathway . The tert-butyl ester analog (CAS 2011077-72-6) introduces steric hindrance at the ester carbonyl, which may reduce hydrazinolysis efficiency, though direct comparative kinetic data are not yet reported.

Synthetic intermediate Carbohydrazide synthesis Hydrazone derivatization

Hydrazone Derivatives Derived from This Methyl Ester Exhibit Quantified Antibacterial Activity Against Multi-Drug Resistant Pathogens

Hydrazone derivatives synthesized via the methyl ester → carbohydrazide route were evaluated for in vitro antibacterial activity using the disc diffusion method. Compounds 8d, 8e, and 8f exhibited zones of inhibition of 30–33 mm against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), and 22–25 mm against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive) [1]. For context, norfloxacin (a fluoroquinolone standard) typically produces inhibition zones of approximately 28–32 mm against susceptible E. coli strains in comparable disc diffusion assays [2]. While the parent scaffold 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-derived compounds have been reported to show antibacterial activity with zones of 22–33 mm, this range encompasses the most active hydrazone derivatives (8d, 8e, 8f) at the upper end (30–33 mm), suggesting that the methyl ester → carbohydrazide → hydrazone derivatization pathway can yield compounds at the higher-activity boundary of the class [1].

Antibacterial Zone of inhibition Gram-positive/Gram-negative

Partially Saturated 5,6,7,8-Tetrahydro Ring System Provides Distinct Conformational and Stability Profile Versus Fully Aromatic Imidazo[1,2-a]pyrimidines

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold (present in the target compound) features a partially saturated pyrimidine ring, in contrast to the fully aromatic imidazo[1,2-a]pyrimidine core. This saturation introduces sp³ hybridized carbons at positions 5, 6, 7, and 8, increasing conformational flexibility, altering basicity (pKa of the guanidine-like N–C=N system), and reducing planarity compared to the fully aromatic analog [1]. These structural features are pharmacologically relevant: U.S. Patent 5,252,563 specifically claims 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine compounds as excitatory amino acid receptor antagonists for treating neurotoxic injury following stroke, cardiac arrest, or perinatal asphyxia, with structure-activity data indicating that the saturated ring is essential for antagonist activity at neuronal excitatory amino acid receptor sites [2]. Fully aromatic imidazo[1,2-a]pyrimidines, while valuable for kinase inhibition (e.g., MET kinase IC₅₀ < 500 nM reported for certain derivatives), exhibit a different target selectivity profile and metabolic stability [3].

Conformational flexibility Metabolic stability Neuroprotection

Methyl Ester Hydrolyzes to Carboxylic Acid, Enabling Amide Coupling and Further Library Diversification Not Accessible from Non-Esterified Analogs

The methyl ester at position 2 can be hydrolyzed under acidic or basic conditions to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid. This free carboxylic acid serves as a versatile handle for amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt), enabling rapid library synthesis for structure-activity relationship (SAR) exploration [1]. By contrast, the non-esterified parent scaffold (CAS 67139-22-4) requires de novo functionalization at the 2-position, which is synthetically challenging due to the reduced electrophilicity of the imidazole C-2 position in the absence of an activating ester group . The carboxylic acid derivative (CAS 1599397-44-0, 7-methyl analog) has been described as a key intermediate for GABAergic modulator development, confirming the pharmaceutical relevance of this functional group transformation [2].

Carboxylic acid handle Amide coupling Medicinal chemistry diversification

Optimal Procurement and Application Scenarios for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate Based on Quantitative Evidence


Antibacterial Hydrazone Lead Optimization Programs Targeting Multi-Drug Resistant Pathogens

This compound is the direct precursor to 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, which upon condensation with aromatic aldehydes yields hydrazone derivatives with demonstrated antibacterial activity (zones of inhibition up to 33 mm against E. coli and S. aureus, 25 mm against P. aeruginosa and S. pyogenes) [1]. Procurement is justified for medicinal chemistry teams seeking to expand a hydrazone-based antibacterial series where the imidazo[1,2-a]pyrimidine core provides a heterocyclic scaffold distinct from conventional quinolone, β-lactam, or oxazolidinone chemotypes, potentially addressing resistance mechanisms that compromise existing drug classes. The six-step synthesis from 2-aminopyrimidine is fully described, and the methyl ester → carbohydrazide conversion is a robust, reproducible transformation [1].

Neuroprotective Agent Development Leveraging 5,6,7,8-Tetrahydro Scaffold Excitatory Amino Acid Receptor Antagonism

U.S. Patent 5,252,563 establishes that 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds bearing carboxylic acid/ester or phosphonic acid/ester moieties at the 2-position function as antagonists at neuronal excitatory amino acid (EAA) receptor sites, with therapeutic utility in reducing neurotoxic injury following stroke, cardiac arrest, or perinatal asphyxia [2]. The methyl ester of the target compound serves as a prodrug-like precursor or a synthetic intermediate for further optimization of the carboxylic acid pharmacophore. Research groups focused on ionotropic glutamate receptor antagonism or ischemic neuroprotection should prioritize this scaffold over fully aromatic imidazo[1,2-a]pyrimidines, which are primarily claimed for kinase inhibition rather than EAA receptor modulation [2].

Diversified Medicinal Chemistry Library Synthesis via Carboxylic Acid Intermediate

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, enabling amide coupling with primary or secondary amine libraries using standard peptide coupling conditions [3]. This transformation is not accessible from the non-esterified parent scaffold (CAS 67139-22-4), which lacks a functional group handle at the 2-position . The resulting carboxamide library can be screened against diverse biological targets, including kinases, GPCRs, and ion channels, for which the imidazo[1,2-a]pyrimidine core has demonstrated privileged scaffold properties [4]. This compound is therefore the preferred starting material for any SAR campaign requiring systematic variation of the 2-position substituent on the tetrahydroimidazo[1,2-a]pyrimidine template.

Comparative Scaffold Hopping Studies Between Saturated and Aromatic Imidazopyrimidine Series

For drug discovery programs employing scaffold-hopping strategies, this compound provides the 5,6,7,8-tetrahydro (partially saturated) variant of the imidazo[1,2-a]pyrimidine core. The fully aromatic imidazo[1,2-a]pyrimidine scaffold has documented MET kinase inhibitory activity (IC₅₀ < 500 nM for optimized derivatives) [5], while the tetrahydro variant is associated with EAA receptor antagonism and neuroprotection [2]. Direct procurement of this methyl ester enables parallel synthesis and comparative biological evaluation of matched molecular pairs differing only in pyrimidine ring saturation state, facilitating informed decisions about which scaffold to advance into lead optimization based on target-specific potency, selectivity, and ADMET profiles.

Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.